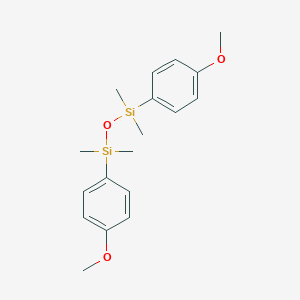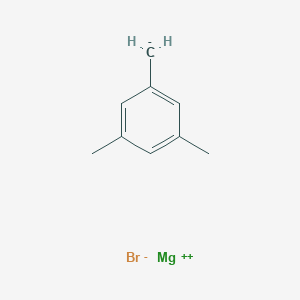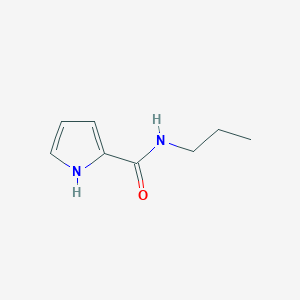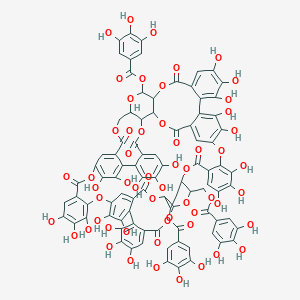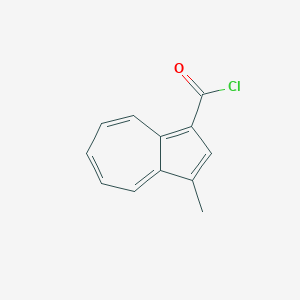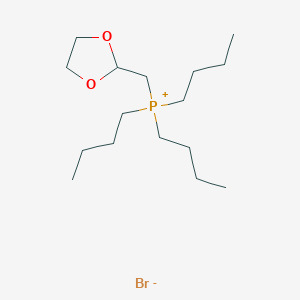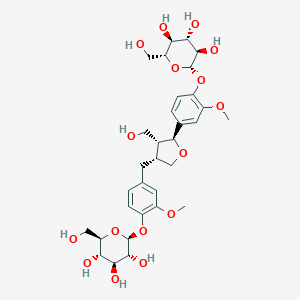
クレマスタニン B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Clemastanin B involves complex biochemical processes in plants, particularly in Isatis indigotica. While specific synthetic pathways for laboratory synthesis of Clemastanin B are not detailed in the available literature, the compound has been isolated and purified from Radix Isatidis using high-speed counter-current chromatography (HSCCC), highlighting the methods for obtaining Clemastanin B from natural sources rather than synthesizing it in a laboratory setting (Peng, Fan, & Wu, 2005).
Molecular Structure Analysis
Clemastanin B's molecular structure is characterized by its lignan skeleton, which includes two phenylpropanoid units connected by a β-β' bond, forming a dimeric structure. This structure is significant for its biological activity, particularly its interaction with viral proteins and inhibition of viral replication processes in infected cells. The molecular structure elucidation is typically achieved through spectroscopic methods such as IR, MS, 1H NMR, and 13C NMR, which confirm its complex dimeric lignan structure.
Chemical Reactions and Properties
Clemastanin B's chemical reactions primarily involve its interactions with viral particles and cellular mechanisms. It has been shown to inhibit the replication of various influenza viruses by targeting viral endocytosis, uncoating, or ribonucleoprotein (RNP) export from the nucleus. These actions suggest that Clemastanin B interacts with specific viral or cellular components, although the exact chemical reactions at the molecular level require further investigation to fully understand (Yang et al., 2013).
Physical Properties Analysis
The physical properties of Clemastanin B, such as solubility, melting point, and stability, are crucial for its formulation and delivery as an antiviral agent. While specific details on these properties are sparse in the provided documents, the compound's solubility in water and organic solvents would significantly affect its bioavailability and therapeutic efficacy. These properties are typically investigated through experimental studies focusing on the compound's pharmacokinetic profile.
Chemical Properties Analysis
Clemastanin B's chemical properties, including its reactivity, stability under various conditions, and interactions with other chemical entities, are fundamental to understanding its therapeutic potential and mechanisms of action. The compound's stability, particularly in biological matrices, and its reactivity towards other compounds, such as potential drug partners or cellular components, would influence its effectiveness as an antiviral agent. Detailed chemical property analysis requires comprehensive in vitro and in vivo studies.
科学的研究の応用
抗ウイルス研究
クレマスタニン Bは強力な抗ウイルス活性を持つことが明らかになっています。特にインフルエンザA型およびB型ウイルスに対して効果的です。 この化合物はウイルス増殖を阻害し、ウイルスの結合を阻害するため、新規抗ウイルス薬開発の有望な候補となっています .
抗炎症研究
この化合物は、顕著な抗炎症作用も示しています。炎症性疾患の新しい治療法を探索するための薬理学的試験に使用できます。 炎症を抑制するメカニズムを解明することで、より標的を絞った治療法の開発に役立ちます .
抗酸化メカニズムの探求
This compoundは抗酸化能力を持ち、細胞を酸化ストレスから保護する上で重要です。 その抗酸化メカニズムに関する研究は、様々な疾患における酸化損傷を軽減できるサプリメントや医薬品の開発につながる可能性があります .
メタボロミクス
メタボロミクスでは、this compoundを代謝経路の研究における参照化合物として使用できます。 生物系におけるその存在と変態は、健康と疾患に関与する代謝プロセスを理解するのに役立ちます .
植物化学分析
植物由来の天然物であるthis compoundは、植物由来の化合物を同定および定量化する植物化学研究に使用されます。 これは、潜在的な治療効果を持つ新しい天然物の発見に役立ちます .
化合物スクリーニングライブラリ
This compoundは、創薬のための化合物スクリーニングライブラリに含まれています。 研究者は、この化合物を様々な生物学的標的に対してスクリーニングし、創薬のための潜在的なリード化合物を特定することができます .
ニュートラシューティカル開発
健康増進効果を持つことから、this compoundはニュートラシューティカルでの使用を検討することができます。 健康食品への配合は、健康上のメリットをもたらし、特定の病気を予防できる可能性があります .
製薬研究
最後に、this compoundの生物活性は、製薬研究における関心の対象となっています。 その治療の可能性を研究し、製薬剤に開発できる可能性があります .
作用機序
Target of Action
Clemastanin B, a lignin, primarily targets the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, particularly in allergic reactions .
Mode of Action
Clemastanin B acts as a selective histamine H1 antagonist . It binds to the histamine H1 receptor, blocking the action of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms brought on by histamine . Additionally, Clemastanin B targets viral endocytosis, uncoating, or ribonucleoprotein (RNP) export from the nucleus .
Biochemical Pathways
The biochemical pathways affected by Clemastanin B are primarily related to its antihistamine and antiviral activities. By antagonizing the histamine H1 receptor, Clemastanin B can inhibit various physiological effects of histamine, including increased capillary permeability and dilation, the formation of edema, and gastrointestinal and respiratory smooth muscle constriction . In terms of its antiviral activity, Clemastanin B inhibits virus multiplication, prophylaxis, and blocks virus attachment .
Pharmacokinetics
Clemastine is rapidly and nearly completely absorbed, with a distribution volume of around 800 L . It undergoes hepatic metabolism via unidentified enzymes and has a significant first-pass effect . About 42% of the drug is excreted in the urine as metabolites . The elimination half-life is approximately 21 hours .
Result of Action
The molecular and cellular effects of Clemastanin B’s action are primarily related to its antihistamine and antiviral activities. As an antihistamine, Clemastanin B can provide temporary relief from symptoms associated with allergic reactions . As an antiviral agent, Clemastanin B has been shown to inhibit different subtypes of human and avian influenza viruses at different magnitudes of activity . It also results in nucleoprotein (NP) distribution in the nuclei in MDCK cells .
特性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[[(3R,4R,5S)-4-(hydroxymethyl)-5-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O16/c1-42-20-8-14(3-5-18(20)45-31-28(40)26(38)24(36)22(11-34)47-31)7-16-13-44-30(17(16)10-33)15-4-6-19(21(9-15)43-2)46-32-29(41)27(39)25(37)23(12-35)48-32/h3-6,8-9,16-17,22-41H,7,10-13H2,1-2H3/t16-,17-,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLWZMSRSJTRHJ-NCIRKIHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the main sources of Clemastanin B?
A1: Clemastanin B is a lignan glycoside primarily found in the roots of Isatis indigotica, also known as woad root [, , , , , , , ]. It has also been isolated from other plant species like Clematis stans [] and Stellera chamaejasme [].
Q2: What is the chemical structure of Clemastanin B?
A2: Clemastanin B is a bis-glucoside of (+)-lariciresinol. Its chemical structure consists of two β-D-glucopyranoside units linked to the (+)-lariciresinol aglycone at the 4 and 4' positions [].
Q3: What analytical techniques are commonly used to identify and quantify Clemastanin B?
A3: Researchers often employ techniques like High-Performance Liquid Chromatography (HPLC) coupled with a Photo-Diode Array Detector (DAD) or UV spectrophotometry to quantify Clemastanin B [, , , ]. Additionally, structural elucidation relies on spectroscopic methods like Infrared Radiation (IR), Electrospray Ionization Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy [].
Q4: What are the reported biological activities of Clemastanin B?
A4: Clemastanin B has shown promising in vitro antiviral activity against various influenza virus subtypes, including human (H1N1, H3N2, and influenza B) and avian influenza viruses (H6N2, H7N3, H9N2) [].
Q5: How does Clemastanin B exert its antiviral effects against influenza viruses?
A5: While the exact antiviral mechanism of Clemastanin B is not fully understood, studies suggest it might interfere with viral endocytosis, uncoating, or the export of viral ribonucleoprotein (RNP) from the nucleus []. Research also indicates it might inhibit viral attachment and multiplication [].
Q6: Are there any studies on the development of resistance to Clemastanin B in viruses?
A6: Research suggests that Clemastanin B treatment does not easily lead to the emergence of drug resistance in influenza viruses [].
Q7: What are the traditional medicinal uses of Isatis indigotica root, the primary source of Clemastanin B?
A7: Isatis indigotica root, also known as Radix Isatidis in Traditional Chinese Medicine, has been used for centuries to clear heat, detoxify, and treat various ailments, including bacterial and viral infections [].
Q8: Has Clemastanin B been isolated from other parts of the Isatis indigotica plant?
A8: While Clemastanin B is primarily found in the roots of Isatis indigotica, one study mentions its presence in an antiviral extract derived from both the roots and leaves of the plant [].
Q9: Are there specific extraction methods optimized for obtaining Clemastanin B from plant material?
A9: Yes, several methods have been investigated for efficient Clemastanin B extraction. These include ultrasound-assisted extraction (UAE) coupled with solid phase extraction (SPE) [], microwave extraction [], and the use of macroporous resins like D101 for enrichment and purification [].
Q10: Have there been attempts to optimize the extraction of Clemastanin B specifically?
A10: Yes, researchers have explored optimizing Clemastanin B extraction using various parameters like solvent type, extraction time, and temperature. For instance, one study found that UAE with 80% methanol, 45 minutes extraction time, a 20:1 solvent to solid ratio, and a temperature of 60°C yielded satisfactory results [].
Q11: Are there established methods for separating and purifying Clemastanin B from other compounds present in plant extracts?
A11: Researchers have successfully used techniques like medium-pressure liquid chromatography (MPLC), high-speed counter-current chromatography (HSCCC), and preparative high-performance liquid chromatography (pre-HPLC) to isolate and purify Clemastanin B from Isatis indigotica extracts [, ].
Q12: Is there any research on the potential synergistic effects of Clemastanin B with other compounds found in Isatis indigotica?
A12: While specific studies on the synergistic effects of Clemastanin B with other Isatis indigotica constituents are limited, one research paper highlights the potential for synergistic antiviral activity based on the concept of “pharmacy superposition" []. This theory suggests that compounds with similar structures might act on the same targets, leading to enhanced effects.
Q13: Have any studies investigated the impact of Clemastanin B on human cells or animal models?
A13: While the provided research highlights the in vitro antiviral activity of Clemastanin B, there is no mention of studies evaluating its effects on human cells or in animal models.
Q14: Are there any known potential applications of Clemastanin B in pharmaceutical formulations?
A14: While research on Clemastanin B is ongoing, its in vitro antiviral activity suggests potential applications in developing antiviral agents. One study mentions its potential use in oral and non-oral antiviral formulations [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


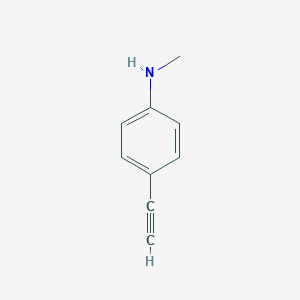


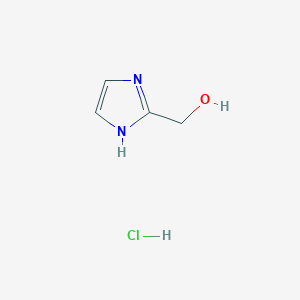
![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)
